Cas no 921881-21-2 (4-(4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzoyl)-2,6-dimethylmorpholine)

4-(4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzoyl)-2,6-dimethylmorpholine structure
921881-21-2 structure
Product name:4-(4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzoyl)-2,6-dimethylmorpholine
CAS No:921881-21-2
MF:C24H29NO4
MW:395.491367101669
CID:6337315
PubChem ID:44016186

4-(4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzoyl)-2,6-dimethylmorpholine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzoyl)-2,6-dimethylmorpholine
    • SR-01000910925
    • CCG-323401
    • (4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(2,6-dimethylmorpholino)methanone
    • 4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-2,6-dimethylmorpholine
    • F2205-0254
    • AKOS024628732
    • SR-01000910925-1
    • 921881-21-2
    • [4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-(2,6-dimethylmorpholin-4-yl)methanone
    • Inchi: 1S/C24H29NO4/c1-16-13-25(14-17(2)28-16)23(26)19-10-8-18(9-11-19)15-27-21-7-5-6-20-12-24(3,4)29-22(20)21/h5-11,16-17H,12-15H2,1-4H3
    • InChI Key: KQFGZAOGWCNSFF-UHFFFAOYSA-N
    • SMILES: O1C2C(=CC=CC=2CC1(C)C)OCC1C=CC(=CC=1)C(N1CC(C)OC(C)C1)=O

Computed Properties

  • Exact Mass: 395.20965841g/mol
  • Monoisotopic Mass: 395.20965841g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 561
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 48Ų

4-(4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzoyl)-2,6-dimethylmorpholine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2205-0254-5μmol
4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-2,6-dimethylmorpholine
921881-21-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2205-0254-3mg
4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-2,6-dimethylmorpholine
921881-21-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2205-0254-25mg
4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-2,6-dimethylmorpholine
921881-21-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2205-0254-20mg
4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-2,6-dimethylmorpholine
921881-21-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2205-0254-15mg
4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-2,6-dimethylmorpholine
921881-21-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2205-0254-2μmol
4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-2,6-dimethylmorpholine
921881-21-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2205-0254-20μmol
4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-2,6-dimethylmorpholine
921881-21-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2205-0254-2mg
4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-2,6-dimethylmorpholine
921881-21-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2205-0254-4mg
4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-2,6-dimethylmorpholine
921881-21-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2205-0254-10mg
4-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-2,6-dimethylmorpholine
921881-21-2 90%+
10mg
$79.0 2023-05-16

Additional information on 4-(4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzoyl)-2,6-dimethylmorpholine

Comprehensive Overview of 4-(4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzoyl)-2,6-dimethylmorpholine (CAS No. 921881-21-2)

The compound 4-(4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzoyl)-2,6-dimethylmorpholine, identified by its CAS No. 921881-21-2, is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its complex structure, featuring a benzofuran core linked to a morpholine derivative, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role as a bioactive scaffold due to its unique physicochemical properties and binding affinity.

In recent years, the demand for novel heterocyclic compounds like 4-(4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzoyl)-2,6-dimethylmorpholine has surged, driven by advancements in targeted drug delivery and sustainable agriculture. This compound’s morpholine moiety is particularly noteworthy, as it is frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Such applications align with current trends in precision medicine, where small-molecule therapeutics are prioritized for their selectivity and efficacy.

From a synthetic chemistry perspective, the benzofuran-oxymethyl segment of CAS No. 921881-21-2 offers versatility in derivatization, enabling the creation of analogs with tailored properties. This adaptability is crucial for addressing challenges in drug solubility and metabolic stability, two critical factors in modern pharmacotherapy. Additionally, the compound’s lipophilic nature enhances its potential as a blood-brain barrier (BBB) penetrant, a feature highly sought after in neurological disorder research.

Environmental and regulatory considerations also play a role in the compound’s appeal. Unlike many traditional agrochemicals, 4-(4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzoyl)-2,6-dimethylmorpholine exhibits a favorable eco-toxicological profile, making it a candidate for green chemistry initiatives. Its degradation pathways and low bioaccumulation potential are under investigation to ensure compliance with global REACH and EPA standards.

In the context of AI-driven drug discovery, CAS No. 921881-21-2 has been flagged in computational screenings for its molecular docking performance against proteins implicated in inflammation and cancer. This aligns with the growing use of machine learning to identify lead compounds faster and more cost-effectively. The compound’s structural fingerprints are also being analyzed to predict off-target effects, a key concern in drug safety optimization.

Looking ahead, the integration of 4-(4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzoyl)-2,6-dimethylmorpholine into high-throughput screening libraries is expected to accelerate its adoption. Whether for central nervous system (CNS) drug development or crop protection formulations, this compound exemplifies the convergence of innovation and practicality in contemporary chemical sciences.

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